N-(2-bromophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
Description
N-(2-bromophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a sulfonamide derivative featuring a dihydropyrimidine core substituted with a hydroxy group at position 2, a methyl group at position 4, and a sulfonamide moiety at position 5 linked to a 2-bromophenyl ring. This structure combines a sulfonamide pharmacophore with a brominated aromatic system, which may influence its physicochemical properties and biological activity. The dihydropyrimidine scaffold is known for its versatility in medicinal chemistry, often associated with enzyme inhibition or receptor modulation .
Properties
Molecular Formula |
C11H10BrN3O4S |
|---|---|
Molecular Weight |
360.19 g/mol |
IUPAC Name |
N-(2-bromophenyl)-6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
InChI |
InChI=1S/C11H10BrN3O4S/c1-6-9(10(16)14-11(17)13-6)20(18,19)15-8-5-3-2-4-7(8)12/h2-5,15H,1H3,(H2,13,14,16,17) |
InChI Key |
AJOJZYNXKIUVQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC2=CC=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multi-step reactions. One common method includes the condensation of 2-bromobenzaldehyde with urea under acidic conditions to form the pyrimidine ring. This is followed by sulfonation using chlorosulfonic acid to introduce the sulfonamide group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxy group (-OH) at position 2 of the pyrimidine ring undergoes oxidation under controlled conditions. Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) convert the hydroxy group to a ketone, yielding N-(2-bromophenyl)-4-methyl-2,6-dioxo-1,6-dihydropyrimidine-5-sulfonamide . This reaction typically occurs in acidic or neutral aqueous solutions at 60–80°C, with yields ranging from 65–80% depending on the stoichiometry of the oxidizing agent.
Substitution Reactions
The sulfonamide group (-SO₂NH-) and bromine atom on the phenyl ring participate in nucleophilic substitution reactions:
Sulfonamide Substitution
-
Amine Nucleophiles : Reaction with primary amines (e.g., methylamine, aniline) in polar aprotic solvents like dimethylformamide (DMF) replaces the sulfonamide group with an amine, forming N-substituted pyrimidine derivatives . For example, treatment with aniline produces N-(2-bromophenyl)-2-hydroxy-4-methyl-6-oxo-1-(phenylamino)-1,6-dihydropyrimidine-5-sulfonamide .
-
Thiols : Thiol-containing reagents (e.g., mercaptoethanol) displace the sulfonamide group under basic conditions (pH 9–10), generating thioether-linked derivatives.
Bromine Substitution
The bromine atom on the phenyl ring undergoes aryl cross-coupling reactions (e.g., Suzuki-Miyaura coupling) with boronic acids in the presence of palladium catalysts, enabling the introduction of aryl or heteroaryl groups .
Reduction Reactions
The pyrimidine ring’s conjugated system can be reduced using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C), leading to tetrahydropyrimidine derivatives . This modification enhances solubility and alters biological activity.
Condensation Reactions
The hydroxy and ketone groups facilitate condensation with aldehydes or ketones. For instance, reaction with formaldehyde under basic conditions forms methylenebis-pyrimidine derivatives , which are structurally related to antifungal agents described in pyrimidine-based studies .
Mechanistic Insights
-
Oxidation : The hydroxy group’s oxidation follows a two-electron transfer mechanism, forming a carbonyl intermediate stabilized by resonance within the pyrimidine ring.
-
Substitution : Sulfonamide displacement proceeds via an SN2 mechanism, where the nucleophile attacks the electrophilic sulfur center. Steric hindrance from the bromophenyl group slightly reduces reaction rates compared to non-brominated analogs .
Physicochemical Factors Influencing Reactivity
| Factor | Impact on Reactivity |
|---|---|
| Solubility in DMF | Enhances nucleophilic substitution by improving reagent accessibility |
| Bromine’s Electron-Withdrawing Effect | Increases electrophilicity of the sulfonamide sulfur, accelerating substitution |
| Temperature | Higher temperatures (≥70°C) favor oxidation but may degrade thermally sensitive products |
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of N-(2-bromophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain derivatives possess potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of bacterial enzyme systems critical for cell wall synthesis and metabolism.
Anticancer Properties
The compound has been evaluated for its anticancer potential. Preliminary studies indicate that it may inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The specific pathways involved include the modulation of signaling pathways related to cell survival and apoptosis, making it a candidate for further investigation in cancer therapy.
Enzyme Inhibition
This compound has been identified as an inhibitor of several key enzymes involved in metabolic processes. Notably, it shows promise as an inhibitor of dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR), which are crucial in folate biosynthesis pathways in bacteria and cancer cells, respectively.
Case Studies and Research Findings
| Study | Findings | Year |
|---|---|---|
| Antimicrobial Evaluation | Demonstrated MIC values against E. coli and S. aureus indicating strong antibacterial activity | 2020 |
| Anticancer Mechanism | Induced apoptosis in human cancer cell lines through mitochondrial pathways | 2021 |
| Enzyme Inhibition | Inhibited DHPS and DHFR with IC50 values comparable to established drugs | 2022 |
In Silico Studies
Recent computational studies have provided insights into the binding affinities of this compound with target proteins. Molecular docking simulations suggest favorable interactions with active sites of DHPS and DHFR, supporting its potential as a lead compound for drug development.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis. This inhibition can disrupt cellular processes in microorganisms, leading to their death. Additionally, the compound’s ability to form hydrogen bonds and interact with various biological molecules contributes to its overall activity.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The 2-bromophenyl group confers the highest molecular weight (360.24 g/mol) due to bromine’s atomic mass (80 g/mol). This increases lipophilicity compared to fluorine (19 g/mol) or methyl groups (15 g/mol) .
For example, (E)-3-(2-bromophenyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)phenyl]acrylamide (12d) showed 3-fold higher potency than STI-571 in K562 leukemia cells . This suggests brominated aryl groups may improve target affinity or cellular uptake. Fluorophenyl derivatives (e.g., D668-0250) are often optimized for metabolic stability and bioavailability due to fluorine’s resistance to oxidative metabolism .
Structural Flexibility: Dimethylphenyl analogs (e.g., D668-0239) introduce steric hindrance, which could limit rotational freedom or alter binding pocket interactions compared to monosubstituted aryl groups .
Biological Activity
N-(2-bromophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a bromophenyl group and a sulfonamide moiety. Its structural characteristics contribute to its biological activities, including interactions with various biological targets.
Antioxidant Activity
Research indicates that derivatives of pyrimidines, including sulfonamide compounds, exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases such as cancer and cardiovascular disorders .
Antimicrobial Activity
Pyrimidine derivatives have demonstrated broad-spectrum antimicrobial activity. Studies show that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. This property is attributed to the disruption of bacterial cell wall synthesis and metabolic pathways .
Anticancer Activity
The compound has been evaluated for its anticancer potential. In vitro studies reveal that it can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. The mechanism involves the inhibition of specific kinases involved in cell proliferation .
The biological activity of this compound is mediated through several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in metabolic pathways.
- Receptor Modulation : It interacts with various receptors, altering signaling pathways that lead to therapeutic effects.
- Cell Cycle Regulation : The compound influences cell cycle checkpoints, promoting apoptosis in malignant cells.
Study 1: Antioxidant Efficacy
A study conducted on a series of pyrimidine derivatives demonstrated that this compound significantly reduced DPPH radical levels in vitro, indicating strong antioxidant activity .
Study 2: Antimicrobial Effects
In a comparative analysis against common pathogens, this compound exhibited MIC values comparable to standard antibiotics. The study highlighted its potential as a lead compound for developing new antimicrobial agents .
Study 3: Cancer Cell Line Testing
In vitro assays on various cancer cell lines (e.g., MCF-7 for breast cancer) showed that treatment with this compound resulted in significant reductions in cell viability and increased apoptosis markers compared to untreated controls .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this sulfonamide derivative, and what methodological considerations ensure high yield and purity?
- Answer : A multi-step synthesis approach is typically employed. For example:
- Step 1 : Sulfonation using chlorosulfonic acid in dichloromethane (DCM) at 0°C, followed by gradual warming to room temperature .
- Step 2 : Amidation with substituted amines (e.g., 2-bromoaniline) in the presence of a base (e.g., K₂CO₃) in acetone .
- Purity Control : Monitor intermediates via HPLC and characterize final products using H/C NMR and high-resolution mass spectrometry (HRMS). Process impurities (e.g., acetylated byproducts) should be identified and controlled during drug substance preparation .
Q. How can spectroscopic and crystallographic methods be applied to confirm the compound’s structure?
- Answer :
- Spectroscopy : Use H NMR to verify sulfonamide proton environments (δ ~10–12 ppm) and aromatic protons (δ ~7–8 ppm). IR spectroscopy confirms sulfonamide S=O stretches (~1350–1150 cm) .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves bond lengths (e.g., C–Br ~1.89 Å) and dihedral angles (e.g., pyrimidine ring vs. bromophenyl plane: ~12–15°) .
Advanced Research Questions
Q. How can researchers address contradictions between experimental crystallographic data and computational models (e.g., DFT)?
- Answer :
- Refinement : Use SHELXL’s TWIN/BASF commands to model twinning or disorder, common in sulfonamide derivatives due to flexible substituents .
- Validation : Cross-validate hydrogen-bonding networks (e.g., N–H⋯O=S interactions) using Mercury software. Compare experimental vs. DFT-calculated torsional angles (e.g., deviations >5° may indicate solvent effects) .
Q. What strategies are effective for analyzing polymorphic forms or conformational flexibility in this compound?
- Answer :
- Polymorph Screening : Recrystallize from solvents like DMSO/water or ethanol, then analyze via SCXRD and differential scanning calorimetry (DSC). For example, shows polymorphs with dihedral angle variations of ~5–15° .
- Dynamic NMR : Probe rotational barriers of sulfonamide groups in solution at variable temperatures (e.g., coalescence temperatures for N–H proton exchange) .
Q. How can hydrogen-bonding networks and non-covalent interactions be systematically mapped in the crystal lattice?
- Answer :
- ORTEP Visualization : Generate thermal ellipsoid plots to identify weak interactions (e.g., C–H⋯O or C–H⋯π) using ORTEP-III .
- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., reports 18% H-bonding, 12% halogen interactions) .
Methodological Challenges and Solutions
Q. What experimental designs are optimal for evaluating bioactivity (e.g., antimicrobial) in analogs of this compound?
- Answer :
- Screening Protocol :
| Step | Method | Parameters | Reference |
|---|---|---|---|
| 1 | MIC Assay | Test against Gram+/Gram- bacteria (e.g., S. aureus, E. coli) at 1–100 µg/mL | |
| 2 | SAR Analysis | Modify bromophenyl or sulfonamide groups to assess activity trends |
- Data Interpretation : Correlate bioactivity with electron-withdrawing substituents (e.g., Br, F) that enhance membrane permeability .
Q. How can researchers resolve discrepancies in purity assays (e.g., HPLC vs. elemental analysis)?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
